(1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid
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Overview
Description
(1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid is a chiral compound with a unique structure that includes a cyclohexene ring substituted with a tert-butyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid can be achieved through several methodsThe reaction conditions typically involve the use of strong acids or bases, along with specific catalysts to control the stereochemistry of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactors have been employed to introduce the tert-butyl group efficiently, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted cyclohexene derivatives, depending on the specific reaction and conditions employed.
Scientific Research Applications
(1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a catalyst in asymmetric synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications
Mechanism of Action
The mechanism of action of (1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved often include the modulation of enzymatic activity or receptor signaling, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: Another chiral compound with applications in catalysis and synthesis.
(1R,2R)-Cyclohexane-1,2-dicarboxylic acid: Used in similar research applications and as a chiral building block
Uniqueness
(1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and selectivity in various reactions. This makes it a valuable compound in asymmetric synthesis and other specialized applications .
Properties
CAS No. |
31752-75-7 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h5,7-9H,4,6H2,1-3H3,(H,12,13)/t8-,9-/m1/s1 |
InChI Key |
VPWKANNPMWMMJJ-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1C=CCC[C@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)C1C=CCCC1C(=O)O |
Origin of Product |
United States |
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